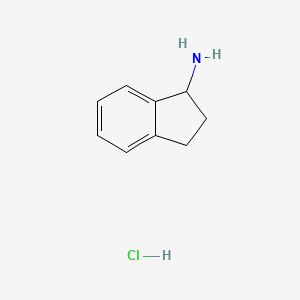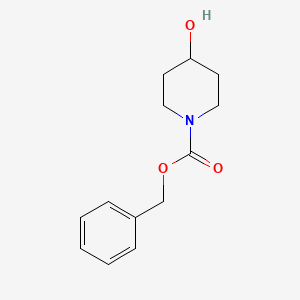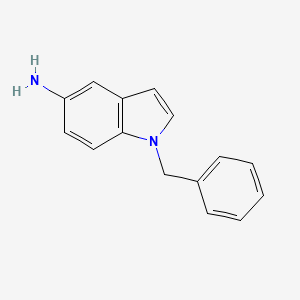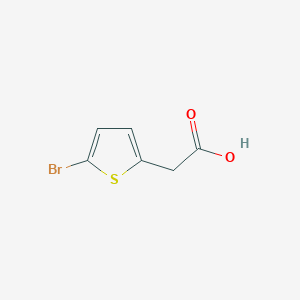
2-(5-bromothiophen-2-yl)acetic Acid
Vue d'ensemble
Description
2-(5-bromothiophen-2-yl)acetic acid is a compound that can be derived from thiophene-based structures. Thiophene is a heterocyclic compound with a sulfur atom in its ring, and the addition of a bromine atom at the 5-position along with an acetic acid moiety can lead to various chemical and biological properties. The compound is of interest due to its potential use in synthesizing other chemical entities with applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related 5-bromothiophen compounds has been reported through regiospecific methods. For instance, 5-bromothiophenethyl thioureas were synthesized with an overall yield of 40-60% using bromine in acetic acid at low temperatures, which is a crucial step for the preparation of substituted thioureas . Similarly, 2- and 5-substituted 3-bromothiophenes were prepared from acetylenic ketones and acetals through acid-catalyzed cyclization, yielding various heterocycles . These methods highlight the potential pathways for synthesizing the 2-(5-bromothiophen-2-yl)acetic acid by functionalizing the thiophene ring with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of related bromothiophene compounds has been elucidated using X-ray crystallography. For example, the structure of 2-(3-bromo-4-methoxyphenyl)acetic acid was determined, showing the orientation of substituents and the electron-withdrawing nature of the bromine atom . Although the exact structure of 2-(5-bromothiophen-2-yl)acetic acid is not provided, similar analytical techniques can be applied to determine its molecular geometry and electronic properties.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, which can be utilized to synthesize a wide range of compounds. The Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with arylboronic acids has been used to create novel thiophene-based derivatives with spasmolytic activity . Additionally, the Willgerodt-Kindler reaction under phase-transfer conditions has been employed to synthesize (5-aryl-2-methylthiophen-3-yl)acetic acids . These reactions demonstrate the versatility of bromothiophene compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. The presence of a bromine atom and other substituents affects the electron distribution within the molecule, which can be studied using spectroscopic methods such as NMR and IR . The crystal packing and hydrogen bonding patterns can also be investigated to understand the solid-state properties of these compounds . The reactivity and stability of the compounds can be predicted using computational methods like density functional theory (DFT), which provides insights into their frontier molecular orbitals and reactivity descriptors .
Applications De Recherche Scientifique
Catalytic Synthesis and Optical Properties
- Suzuki Cross-Coupling Reaction : 2-(5-bromothiophen-2-yl)acetic acid and its analogs have been used in Suzuki cross-coupling reactions, resulting in the synthesis of compounds with various functional moieties and exhibiting non-linear optical properties (Rizwan et al., 2021).
Drug Intermediate Design
- Organic Experiment Design : The compound is used as an intermediate in drug synthesis. It has been used in undergraduate courses for enhancing students' interest in scientific research and experimental skills (W. Min, 2015).
Synthesis and Production Methods
- Synthesis Methods : Different synthesis methods have been explored for 2-(5-bromothiophen-2-yl)acetic acid, including direct bromination, which is considered the best method for industrial production due to its higher yield and fewer by-products (Chen Li-gong, 2007).
Heterocyclic Compound Synthesis
- Thienopyridinones and Thienopyranones Synthesis : 2-(5-bromothiophen-2-yl)acetic acid derivatives have been used to synthesize thienopyridinones and thienopyranones, which are potentially useful for various applications (Ames & Ribeiro, 1975).
Electronic and Structural Analysis
- Density Functional Theory (DFT) Analysis : Compounds synthesized from 2-(5-bromothiophen-2-yl)acetic acid have been studied using DFT, providing insights into their molecular orbitals and reactivity descriptors (Rasool et al., 2020).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis processes, enabling the efficient production of various derivatives (Dawood et al., 2015).
Polymerization Studies
- Cationic Polymerization : It has been used in cationic chain-growth polymerization studies for synthesizing poly(alkylthiothiophene)s, demonstrating its utility in polymer chemistry (Balasubramanian et al., 2014).
Crystal Structure and Pharmacological Potential
- Crystal Structure Analysis : Research has been conducted on the crystal structure of derivatives of 2-(5-bromothiophen-2-yl)acetic acid, providing valuable data for pharmacological applications (Geiger et al., 2014).
Synthesis of Nucleosides
- C-Nucleosides Synthesis : The compound has been utilized in the preparation of thiophene-based C-nucleosides, highlighting its role in the synthesis of novel nucleosides (Bárta et al., 2008).
Photocatalysis Studies
- Photocatalytic Degradation of Pollutants : 2-(5-bromothiophen-2-yl)acetic acid derivatives have been explored in photocatalytic degradation studies, indicating their potential in environmental applications (Bahnemann et al., 2007).
Antibacterial and Antifungal Evaluation
- Antibacterial and Antifungal Properties : Studies have been conducted to evaluate the antibacterial and antifungal properties of 5-bromothiophene-based derivatives, which is significant for pharmaceutical research (Sharma et al., 2022).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIXXXJTRKTFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306391 | |
| Record name | 5-Bromo-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromothiophen-2-yl)acetic Acid | |
CAS RN |
71637-38-2 | |
| Record name | 5-Bromo-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71637-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-thiopheneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromothiophen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

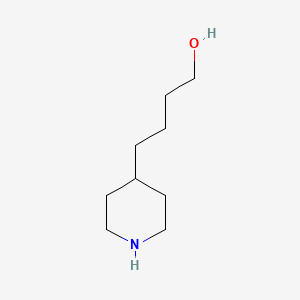
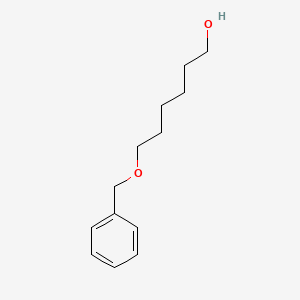

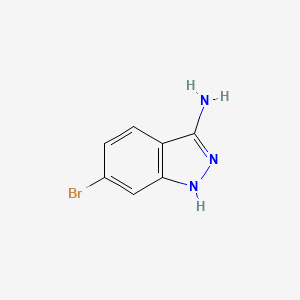
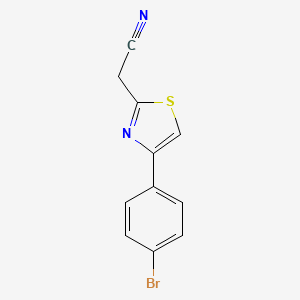
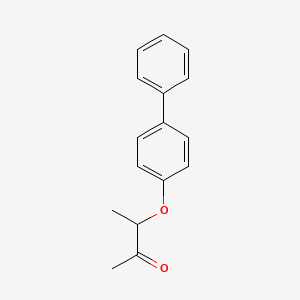
![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)
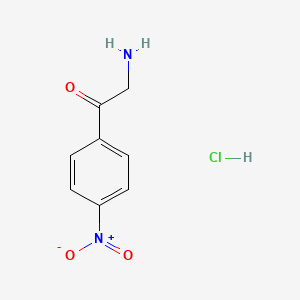
![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)
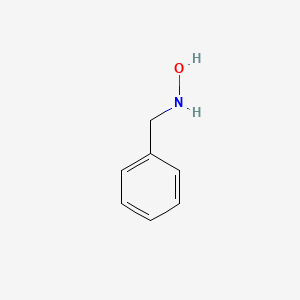
![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
